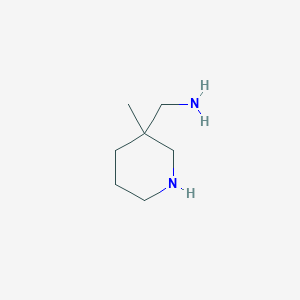

(3-Methylpiperidin-3-yl)methanamine

Description

Properties

IUPAC Name |

(3-methylpiperidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(5-8)3-2-4-9-6-7/h9H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYVVNRCBWSOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Methylpiperidin-3-one

Reductive amination is a widely employed method for synthesizing secondary and tertiary amines. For this compound, this approach involves the condensation of 3-methylpiperidin-3-one with ammonia or ammonium acetate, followed by reduction using hydrogen gas in the presence of a catalyst.

Reaction Steps and Conditions :

-

Condensation : 3-Methylpiperidin-3-one reacts with ammonia under acidic conditions (e.g., acetic acid) at 60–80°C for 6–12 hours to form an imine intermediate.

-

Reduction : The imine is hydrogenated using a palladium-on-carbon (Pd/C) or Raney nickel catalyst under 10–30 bar H₂ pressure at 50–80°C.

Yield and Challenges :

-

Typical yields range from 65% to 78%.

-

Side reactions, such as over-reduction to 3-methylpiperidine or incomplete imine formation, necessitate precise stoichiometric control.

Advantages :

-

High atom economy and minimal byproduct generation.

-

Scalable for industrial production due to well-established protocols.

Catalytic Hydrogenation of Nitriles

This method involves the hydrogenation of 3-cyano-3-methylpiperidine, a nitrile precursor, to the corresponding amine.

Reaction Steps and Conditions :

-

Nitrile Synthesis : 3-Methylpiperidine-3-carbonitrile is prepared via nucleophilic substitution of 3-bromo-3-methylpiperidine with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80–100°C.

-

Hydrogenation : The nitrile is reduced using a cobalt or ruthenium catalyst under 20–50 bar H₂ pressure at 100–120°C.

Yield and Challenges :

-

Yields vary between 50% and 65% due to competing hydrolysis reactions forming primary amines.

-

Use of toxic cyanide reagents poses safety and environmental concerns.

Advantages :

Hydroformylation and Subsequent Amination

A less conventional but emerging strategy involves hydroformylation of 3-methylpiperidine followed by reductive amination.

Reaction Steps and Conditions :

-

Hydroformylation : 3-Methylpiperidine reacts with syngas (CO/H₂) in the presence of a rhodium or cobalt catalyst (e.g., Rh(CO)₂(acac)) at 80–120°C and 10–30 bar pressure to yield 3-formyl-3-methylpiperidine.

-

Reductive Amination : The aldehyde intermediate is reacted with ammonium hydroxide and hydrogen over a platinum oxide catalyst at 40–60°C.

Yield and Challenges :

-

Overall yields range from 45% to 55% due to competing isomerization during hydroformylation.

-

High catalyst costs and sensitivity to reaction conditions limit industrial adoption.

Advantages :

Comparative Analysis of Synthetic Routes

The table below summarizes the key parameters of each method:

| Method | Catalyst Used | Temperature Range (°C) | Pressure (bar) | Yield (%) | Key Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Pd/C, Raney Ni | 50–80 | 10–30 | 65–78 | Over-reduction side reactions |

| Nitrile Hydrogenation | Co, Ru | 100–120 | 20–50 | 50–65 | Cyanide toxicity |

| Hydroformylation | Rh(CO)₂(acac) | 80–120 | 10–30 | 45–55 | Catalyst cost, isomerization |

Key Observations :

-

Reductive amination offers the highest yield and scalability but requires stringent control over reaction conditions.

-

Nitrile hydrogenation, while direct, faces environmental and safety challenges.

-

Hydroformylation is a versatile but economically demanding route.

Optimization Strategies and Industrial Considerations

Catalyst Optimization

Solvent and Additive Effects

Chemical Reactions Analysis

Types of Reactions: (3-Methylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts like palladium or nickel, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or nickel catalysts.

Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3-Methylpiperidin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Observations:

Steric Hindrance: Geminal methyl and methanamine groups in the target compound increase steric bulk, which may limit binding to flat enzymatic pockets but enhance selectivity.

Stereochemistry :

- Chiral analogs like (R)-(1-Benzylpiperidin-3-yl)-methanamine highlight the importance of stereochemistry in drug activity. For example, Tofacitinib intermediates require specific (3R,4R) configurations for efficacy .

Biological Activity: Piperidine derivatives with aromatic substituents (e.g., 3-chlorophenyl ) are explored for antimicrobial and anticancer applications. notes anti-mycobacterial activity in analogs synthesized via palladium-mediated cyanation and Sonogashira coupling .

Biological Activity

(3-Methylpiperidin-3-yl)methanamine, also known as N-Methyl-1-(1-methylpiperidin-3-yl)methanamine, is a compound of significant interest in pharmacological research due to its interactions with various neurotransmitter systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is . The synthesis of this compound can be achieved through various methods, which allow for the production of derivatives with enhanced biological activity or different physical properties. The compound's structure suggests its potential application in drug development, particularly targeting neurological disorders due to its structural similarity to other psychoactive substances.

The primary mechanism of action for this compound involves its role as a ligand for neurotransmitter receptors. Research indicates that it may modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. Such interactions suggest its potential use in treating conditions such as depression and anxiety disorders .

Neurotransmitter Interaction

Studies have demonstrated that this compound can influence neurotransmitter systems, particularly:

- Dopaminergic Pathways : Its interaction with dopamine receptors may contribute to its effects on mood and cognition.

- Serotonergic Pathways : Modulation of serotonin receptors could enhance its antidepressant properties.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant activity against various biological targets. For instance:

| Target | Activity Level | Reference |

|---|---|---|

| Dopamine Receptors | Moderate | |

| Serotonin Receptors | High | |

| NTMT1 Enzyme Inhibition | Significant |

These findings indicate that the compound could be a promising candidate for further development in pharmacotherapy.

Case Studies and Research Findings

Recent research has explored the efficacy of this compound in preclinical models:

- Antidepressant Effects : A study evaluated the compound's effects in animal models of depression, showing significant improvement in behavioral outcomes when administered at specific dosages.

- Cognitive Enhancement : Another study assessed its impact on cognitive functions, revealing enhancement in memory tasks linked to dopaminergic activity.

Summary of Findings

Q & A

Q. What are the primary synthetic routes for (3-Methylpiperidin-3-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic pathways involve reductive amination and quaternization reactions. For example, a patented method (adapted from a structurally similar piperidine derivative) includes:

N-Acylation : Reacting 3-amino-4-methylpyridine with acetylating agents.

Quaternization : Using benzyl halides to introduce substituents.

Partial Reduction : Sodium borohydride in methanol/water reduces intermediates.

Hydrolysis : Acidic hydrolysis yields ketone intermediates.

Reductive Amination : Methanolic methylamine with titanium(IV) isopropoxide facilitates final amine formation .

Optimization Tips :

- Vary catalyst concentrations (e.g., titanium(IV) isopropoxide) to improve yields.

- Monitor temperature (20–80°C) to control side reactions.

- Use AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 2.2–3.0 ppm (piperidine ring protons) and δ 1.2–1.5 ppm (methyl groups).

- ¹³C NMR : Carbons adjacent to nitrogen appear at 40–60 ppm.

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-N (~1250 cm⁻¹).

- MS : Molecular ion peak at m/z 128 (C₇H₁₆N₂⁺) with fragmentation patterns indicating loss of methyl groups .

Validation : Compare with PubChem data for analogous piperidine derivatives .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with eluents like ethyl acetate:hexane (3:7) for intermediate purification.

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.

- Distillation : Fractional distillation under reduced pressure (50–70°C) for high-purity isolates .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or neurotransmitter transporters).

- MD Simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., 310 K, 1 atm).

- QSAR Studies : Coramine substituent effects (e.g., methyl groups) with bioactivity using datasets from PubChem .

Example : Methyl substituents enhance lipophilicity, improving blood-brain barrier penetration .

Q. How should researchers resolve contradictions in solubility or stability data for this compound?

Methodological Answer:

- Controlled Experiments : Measure solubility in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Data Reconciliation : Compare results with structurally similar methanamine derivatives (e.g., benzenemethanamine solubility trends) .

Documentation : Use iterative qualitative analysis frameworks to identify outliers .

Q. What strategies optimize enantiomeric resolution of this compound for chiral studies?

Methodological Answer:

- Chiral Chromatography : Use amylose-based columns with hexane:isopropanol (90:10) mobile phases.

- Diastereomeric Salt Formation : React with ditoluoyl-L-tartaric acid to separate enantiomers via crystallization .

- Circular Dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–260 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.